8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl groups. A common synthetic route may involve:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diaminocyclohexane derivative.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride and thiophene-2-sulfonyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) for industrial-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure may be useful in the design of new materials with specific properties, such as high stability or unique electronic characteristics.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane will depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved will vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methylbenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-(4-fluorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is unique due to the presence of both 4-chlorobenzenesulfonyl and thiophene-2-sulfonyl groups, which may impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQKTWSPBSDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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